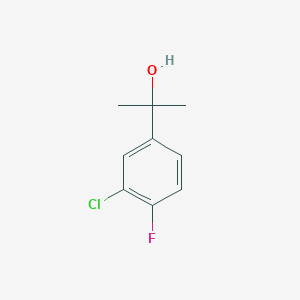

2-(3-Chloro-4-fluorophenyl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYERJQSPOJWGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401237901 | |

| Record name | Benzenemethanol, 3-chloro-4-fluoro-α,α-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379369-29-5 | |

| Record name | Benzenemethanol, 3-chloro-4-fluoro-α,α-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379369-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3-chloro-4-fluoro-α,α-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 3 Chloro 4 Fluorophenyl Propan 2 Ol

Exploration of Chemical Synthesis Routes to 2-(3-Chloro-4-fluorophenyl)propan-2-ol

The chemical synthesis of 2-(3-chloro-4-fluorophenyl)propan-2-ol is typically achieved through a multi-step process that establishes the core aromatic structure and subsequently introduces the propan-2-ol functionality.

Strategic Starting Materials and Reaction Conditions for Primary Synthesis

The primary synthesis of 2-(3-chloro-4-fluorophenyl)propan-2-ol strategically commences with the selection of appropriate starting materials to construct the substituted phenyl ring. A common and commercially viable starting material is 1-chloro-2-fluorobenzene (B165100). This precursor undergoes a Friedel-Crafts acylation reaction to introduce the acetyl group, which is a key step in forming the ketone intermediate, 1-(3-chloro-4-fluorophenyl)ethanone.

The reaction is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a conventional catalyst for this transformation, facilitating the electrophilic substitution onto the aromatic ring. The reaction conditions, including temperature and solvent, are critical to control the regioselectivity of the acylation process, favoring the formation of the desired 3-chloro-4-fluoro isomer.

Table 1: Key Starting Materials and Reagents for Primary Synthesis

| Starting Material | Reagent | Catalyst | Product |

| 1-Chloro-2-fluorobenzene | Acetyl chloride | Aluminum chloride | 1-(3-Chloro-4-fluorophenyl)ethanone |

| 3-Chloro-4-fluorophenol (B1581553) | Varies | Varies | Intermediates for 2-(3-chloro-4-fluorophenyl)propan-2-ol |

Multi-step Organic Transformations for Core Structure Formation

The formation of the core structure of 2-(3-chloro-4-fluorophenyl)propan-2-ol is a multi-step process that hinges on the successful synthesis of the key ketone intermediate, 1-(3-chloro-4-fluorophenyl)ethanone. google.comyoutube.com This intermediate is pivotal as it contains the required substituted phenyl ring and a carbonyl group that can be further functionalized.

The most direct route to this ketone is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene as previously mentioned. Following the formation of the ketone, the final step to achieve the target tertiary alcohol is a nucleophilic addition to the carbonyl group. This is most commonly accomplished through a Grignard reaction. organicchemistrytutor.comscielo.br Specifically, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is reacted with 1-(3-chloro-4-fluorophenyl)ethanone. google.com The nucleophilic methyl group attacks the electrophilic carbonyl carbon, and upon acidic workup, the desired 2-(3-chloro-4-fluorophenyl)propan-2-ol is formed. google.comorganicchemistrytutor.comscielo.br

Friedel-Crafts Acylation: 1-chloro-2-fluorobenzene is acylated to form 1-(3-chloro-4-fluorophenyl)ethanone.

Grignard Reaction: The resulting ketone is treated with a methyl Grignard reagent to yield 2-(3-chloro-4-fluorophenyl)propan-2-ol. organicchemistrytutor.comscielo.br

The efficiency of this multi-step synthesis is dependent on the optimization of each individual step to maximize yields and minimize the formation of byproducts.

Stereoselective Synthesis Approaches for Enantiomeric Forms of 2-(3-Chloro-4-fluorophenyl)propan-2-ol

The synthesis of specific enantiomers of 2-(3-chloro-4-fluorophenyl)propan-2-ol is crucial when the biological activity of the compound is stereospecific. As the propan-2-ol group in the target molecule is attached to a stereocenter, the development of stereoselective synthetic methods is of high importance.

One of the primary methods for obtaining enantiomerically pure tertiary alcohols is through the kinetic resolution of a racemic mixture. researchgate.netmdpi.com This can be achieved using enzymatic methods, which will be discussed in a later section, or through chemical means such as chiral chromatography. masterorganicchemistry.comnih.gov Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate the (R)- and (S)-enantiomers of the final product. masterorganicchemistry.comnih.gov

Another approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other during the synthesis. For the Grignard reaction step, chiral ligands can be employed to induce enantioselectivity in the addition of the methyl group to the ketone. nih.gov While this can be a powerful technique, the development of highly selective catalysts for the synthesis of tertiary alcohols remains a challenging area of research.

Process Optimization and Scalability Considerations in Academic Synthesis

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges. For the synthesis of 2-(3-chloro-4-fluorophenyl)propan-2-ol, both the Friedel-Crafts acylation and the Grignard reaction require careful optimization for safe and efficient scale-up.

For the Grignard reaction, key considerations include the management of the exothermic nature of the reaction, the use of anhydrous solvents to prevent quenching of the Grignard reagent, and the safe handling of potentially pyrophoric reagents. stackexchange.comjocpr.com The choice of solvent is also critical, with safety concerns often limiting the use of diethyl ether on an industrial scale, leading to the exploration of alternative solvents like tetrahydrofuran (B95107) (THF) or toluene/THF mixtures. stackexchange.com

Process optimization also involves maximizing the yield and purity of the product while minimizing waste and energy consumption. This can involve fine-tuning reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents. The development of robust workup and purification procedures is also essential for obtaining the final product in high quality on a larger scale.

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds like 2-(3-chloro-4-fluorophenyl)propan-2-ol.

Bioreduction Strategies for Propan-2-ol Functional Group Formation

While the direct bioreduction of a ketone to a tertiary alcohol is a less common transformation, enzymatic strategies can be employed to access chiral tertiary alcohols. The primary chemo-enzymatic approach for obtaining enantiomerically pure tertiary alcohols is through the kinetic resolution of the racemic alcohol. researchgate.netmdpi.comnih.gov

In this strategy, an enzyme, typically a lipase (B570770), is used to selectively acylate one of the enantiomers of the racemic 2-(3-chloro-4-fluorophenyl)propan-2-ol, leaving the other enantiomer unreacted. nih.govlibretexts.org This allows for the separation of the acylated and unreacted enantiomers. The choice of enzyme, acyl donor, and solvent are critical parameters that need to be optimized to achieve high enantioselectivity and conversion. researchgate.netmdpi.com Lipase A from Candida antarctica (CAL-A) is a commonly used biocatalyst for the resolution of tertiary alcohols. researchgate.netmdpi.com

Table 2: Chemo-Enzymatic Synthesis Approaches

| Approach | Enzyme | Substrate | Outcome |

| Kinetic Resolution | Lipase (e.g., CAL-A) | Racemic 2-(3-chloro-4-fluorophenyl)propan-2-ol | Separation of enantiomers |

While direct bioreduction of a ketone to a tertiary alcohol is challenging, research into novel enzymes and reaction engineering may open up new possibilities for this transformation in the future. The use of whole-cell biocatalysts or isolated oxidoreductases for the asymmetric reduction of ketones to secondary alcohols is well-established, and the expansion of this methodology to tertiary alcohols is an active area of research. libretexts.org

Enantioselective Biocatalysis for Chiral Control

The synthesis of enantiomerically pure chiral tertiary alcohols such as 2-(3-Chloro-4-fluorophenyl)propan-2-ol presents a significant challenge in synthetic organic chemistry due to the steric hindrance around the quaternary carbon center. While specific biocatalytic methods for 2-(3-Chloro-4-fluorophenyl)propan-2-ol are not extensively documented in publicly available research, the principles of enantioselective biocatalysis established for structurally related chiral aryl alcohols provide a clear framework for achieving chiral control. These methods primarily revolve around two key strategies: the asymmetric reduction of a prochiral ketone precursor and the kinetic resolution of a racemic alcohol.

The most prominent biocatalytic approach for producing enantiopure aryl alcohols is the asymmetric reduction of the corresponding aryl ketones. magtech.com.cn This method leverages the high enantioselectivity of enzymes, typically ketoreductases or alcohol dehydrogenases, to convert a prochiral ketone into a single enantiomer of the alcohol. This process is often carried out using whole microbial cells (such as bacteria or yeasts), purified enzymes, or genetically engineered microorganisms. magtech.com.cnnih.gov The use of whole-cell biocatalysts can be advantageous due to the presence of cofactor regeneration systems, which are essential for the catalytic cycle of many reductases. nih.gov

Another powerful strategy is the enzymatic kinetic resolution (KR) of a racemic mixture of the alcohol. In this process, an enzyme, often a lipase, selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. scielo.br This allows for the separation of the two enantiomers. The efficiency of a kinetic resolution is determined by the enantiomeric ratio (E), with higher E values indicating better selectivity. For tertiary alcohols, which are sterically demanding substrates, finding enzymes with high activity and enantioselectivity can be challenging. scielo.brresearchgate.net

To overcome the 50% theoretical yield limit of classical kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. DKR combines the enzymatic resolution step with an in-situ racemization of the less reactive enantiomer. rsc.org This is particularly challenging for tertiary alcohols due to the difficulty of racemizing the chiral center without harsh conditions that could deactivate the enzyme. rsc.org However, innovative approaches, such as the use of compartmentalized chemoenzymatic systems, have shown promise. For instance, a lipase can be physically separated from a racemization catalyst, such as an oxovanadium complex, allowing both reactions to proceed under their optimal conditions within the same pot. nih.gov

The table below summarizes key findings from research on the biocatalytic synthesis of chiral alcohols that are structurally related to 2-(3-Chloro-4-fluorophenyl)propan-2-ol, illustrating the application of these methodologies.

| Biocatalytic Method | Enzyme/Microorganism | Substrate | Product | Key Findings |

| Asymmetric Reduction | Ketoreductase | 2-chloro-3,4-difluoroacetophenone | (R)-2-chloro-3,4-difluorophenylethanol | High chiral purity and yield were achieved using a specific ketoreductase, demonstrating the feasibility of reducing halogenated acetophenones. google.com |

| Dynamic Kinetic Resolution | Horse Liver Alcohol Dehydrogenase (HLADH) | 2-arylpropanals | (2S)-2-arylpropanols | A DKR process was successfully established by combining the enzymatic reduction with a base-catalyzed racemization of the aldehyde. nih.gov |

| Kinetic Resolution | Candida antarctica Lipase A (CAL-A) | 1-methyl-2,3-dihydro-1H-inden-1-ol (a tertiary alcohol) | (R)-ester and (S)-alcohol | High conversion (44-45%) and excellent enantiomeric excess (96-99% ee) were obtained for the resolution of a tertiary benzyl (B1604629) bicyclic alcohol. scielo.br |

| Chemoenzymatic DKR | Candida antarctica Lipase A (CAL-A) mutant & Oxovanadium catalyst | Racemic tertiary alcohol | Enantiomerically pure ester | A compartmentalized system allowed for a DKR of a tertiary alcohol, achieving >99% ee and a yield of 62%, surpassing the 50% limit of KR. nih.gov |

These examples underscore the potential of chemo-enzymatic and biocatalytic strategies for the synthesis of chiral tertiary alcohols. While direct application to 2-(3-Chloro-4-fluorophenyl)propan-2-ol would require specific enzyme screening and process optimization, the established methodologies for similar structures provide a robust starting point for developing a scalable and enantioselective synthesis.

Advanced Spectroscopic and Crystallographic Investigations of 2 3 Chloro 4 Fluorophenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govrsc.orgdocbrown.infodocbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the definitive structural elucidation of 2-(3-Chloro-4-fluorophenyl)propan-2-ol, providing detailed information about its carbon-proton framework and the electronic environment of the fluorine substituent. nih.govrsc.orgdocbrown.infodocbrown.info

¹H and ¹³C NMR Spectral Analysis for Proton and Carbon Frameworksrsc.orgdocbrown.infodocbrown.infodocbrown.info

The ¹H NMR spectrum of 2-(3-Chloro-4-fluorophenyl)propan-2-ol is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The two methyl groups of the propan-2-ol moiety are chemically equivalent and therefore appear as a single, sharp singlet signal in the upfield region of the spectrum. docbrown.infodocbrown.info The hydroxyl (OH) proton typically presents as a broad singlet, its chemical shift being sensitive to solvent, concentration, and temperature due to proton exchange. docbrown.info The aromatic region displays more complex patterns for the three protons on the substituted phenyl ring, which are chemically non-equivalent. Their splitting patterns and chemical shifts are dictated by coupling interactions with each other and with the fluorine atom.

The ¹³C NMR spectrum provides further structural confirmation by revealing the number of distinct carbon environments. docbrown.infodocbrown.info Due to the molecule's symmetry, the two methyl carbons are equivalent and produce a single resonance. docbrown.info The spectrum also shows signals for the quaternary carbinol carbon (C-OH) and the six unique carbons of the aromatic ring. The carbon atom directly bonded to the fluorine atom exhibits a large one-bond coupling constant (¹JCF), which is a characteristic feature in the spectra of fluorinated organic compounds. The chemical shifts are influenced by the electronegativity of the attached halogen atoms. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Multiplicities for 2-(3-Chloro-4-fluorophenyl)propan-2-ol

| Atom | Type | Predicted δ (ppm) | Multiplicity | Notes |

| CH₃ | ¹H | ~1.5 | Singlet (s) | Two equivalent methyl groups. docbrown.info |

| OH | ¹H | Variable | Singlet (s, broad) | Chemical shift is concentration dependent. docbrown.info |

| Ar-H | ¹H | ~7.0 - 7.5 | Multiplet (m) | Three distinct protons on the phenyl ring. |

| (CH₃)₂C -OH | ¹³C | ~70 | Singlet | Quaternary alcohol carbon. docbrown.info |

| C H₃ | ¹³C | ~30 | Singlet | Two equivalent methyl carbons. docbrown.info |

| Ar-C | ¹³C | ~115 - 160 | Multiplets/Singlets | Six distinct aromatic carbons, including C-Cl and C-F. The C-F signal will show a large ¹JCF coupling. docbrown.info |

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular connectivity.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between protons. In the aromatic region, it would map the correlations between adjacent protons on the phenyl ring, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates proton signals with their directly attached carbon atoms. This would definitively link the aliphatic and aromatic proton signals to their corresponding carbon resonances identified in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would be observed from the methyl protons to the quaternary carbinol carbon and, most importantly, to the ipso-carbon of the phenyl ring, confirming the link between the aliphatic and aromatic moieties of the molecule.

The combined application of these 2D techniques allows for a complete and unambiguous assignment of the molecule's proton and carbon framework. rsc.org

Fluorine NMR (¹⁹F NMR) for Fluoro-substituent Characterizationnih.gov

¹⁹F NMR spectroscopy provides specific information about the fluorine atom within the molecule. For 2-(3-Chloro-4-fluorophenyl)propan-2-ol, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. This signal's chemical shift is indicative of the electronic environment around the C-F bond. The resonance would be split into a doublet of doublets due to coupling with the two neighboring aromatic protons (one ortho and one meta to the fluorine). The magnitude of these coupling constants (³JHF and ⁴JHF) provides further structural information and confirms the substitution pattern on the aromatic ring. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studiesdocbrown.infouantwerpen.be

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of the molecule, offering insights into its functional groups and intermolecular interactions. uantwerpen.be

Characteristic Vibrational Modes and Functional Group Analysis

The IR and Raman spectra of 2-(3-Chloro-4-fluorophenyl)propan-2-ol display characteristic absorption bands that correspond to the vibrations of its specific functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹. This broadening is a clear indication of hydrogen bonding. docbrown.info

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹.

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond results in a strong band in the 1100-1200 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of the phenyl ring.

C-F and C-Cl Stretches: The C-F bond gives rise to a very strong absorption band typically found between 1200 and 1300 cm⁻¹. The C-Cl stretching vibration is observed at lower wavenumbers, generally in the 700-750 cm⁻¹ region. uantwerpen.be

Table 2: Principal Vibrational Modes for 2-(3-Chloro-4-fluorophenyl)propan-2-ol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-F Stretch | Fluoroaromatic | 1200 - 1300 | Strong |

| C-O Stretch | Tertiary Alcohol | 1100 - 1200 | Strong |

| C-Cl Stretch | Chloroaromatic | 700 - 750 | Medium-Strong |

Hydrogen Bonding Network Characterization within the Compound

The hydroxyl group of the tertiary alcohol is the primary site for hydrogen bonding in 2-(3-Chloro-4-fluorophenyl)propan-2-ol. The significant broadening of the O-H stretching band in the IR spectrum is the most direct spectroscopic evidence for these interactions. docbrown.info

The hydrogen bonding can be both intermolecular and intramolecular. Intermolecular hydrogen bonding (O-H···O) occurs between the hydroxyl group of one molecule and the oxygen of another, leading to the formation of dimers or larger polymeric chains in the solid state or in concentrated solutions. nih.gov

The potential for intramolecular hydrogen bonding also exists, where the hydroxyl proton could interact with the lone pair electrons of either the ortho-chlorine atom (O-H···Cl) or the fluorine atom (O-H···F). Studies on related 2-halophenols suggest that intramolecular hydrogen bonds involving fluorine are generally very weak or non-existent, while those involving chlorine are possible, though also typically weak. rsc.orgresearchgate.net Detailed analysis of the O-H stretching frequency under dilute conditions, where intermolecular effects are minimized, would be required to probe the presence and strength of any such intramolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 2-(3-chloro-4-fluorophenyl)propan-2-ol, we can predict its behavior under mass spectrometric analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which is crucial for confirming its elemental composition. The exact mass of the molecular ion of 2-(3-chloro-4-fluorophenyl)propan-2-ol can be calculated based on its molecular formula, C₉H₁₀ClFO. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in two distinct molecular ion peaks (M and M+2) in the mass spectrum. nih.gov

Table 1: Predicted HRMS Data for 2-(3-Chloro-4-fluorophenyl)propan-2-ol

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₁ClFO⁺ | 189.0480 |

| [M+Na]⁺ | C₉H₁₀ClFONa⁺ | 211.0300 |

| [M-H]⁻ | C₉H₉ClFO⁻ | 187.0335 |

| [M+NH₄]⁺ | C₉H₁₄ClFNO⁺ | 206.0746 |

| [M+K]⁺ | C₉H₁₀ClFOK⁺ | 226.9990 |

Note: The m/z values are calculated based on the most abundant isotopes of each element (¹H, ¹²C, ³⁵Cl, ¹⁹F, ¹⁶O, ²³Na, ³⁹K) and are presented here for illustrative purposes. Actual experimental values may vary slightly.

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass spectra. These methods are instrumental in assessing the purity of a sample of 2-(3-chloro-4-fluorophenyl)propan-2-ol.

In a typical GC-MS analysis, the compound would be separated from any impurities on a capillary column and then ionized, commonly by electron impact (EI). The resulting mass spectrum would show a characteristic fragmentation pattern. Key fragmentation pathways for tertiary alcohols often involve the loss of a methyl group or the entire propan-2-ol side chain. For 2-(3-chloro-4-fluorophenyl)propan-2-ol, significant fragments would likely include the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation, and cleavage of the C-C bond connecting the aromatic ring and the propanol (B110389) moiety.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 2-(3-Chloro-4-fluorophenyl)propan-2-ol

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M-CH₃]⁺ | [C₈H₇ClFO]⁺ | 173.02 |

| [M-C₃H₇O]⁺ | [C₆H₃ClF]⁺ | 130.99 |

| [C₃H₇O]⁺ | [(CH₃)₂COH]⁺ | 59.05 |

LC-MS, particularly with a soft ionization technique like electrospray ionization (ESI), would be suitable for analyzing the intact molecule, often as protonated or sodiated adducts, as detailed in the HRMS section. This technique is especially useful for non-volatile or thermally labile compounds. The use of fluorinated alcohols as mobile phase modifiers can enhance the performance of LC-MS analysis for certain classes of compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although no published crystal structure for 2-(3-chloro-4-fluorophenyl)propan-2-ol is currently available, we can infer its likely solid-state characteristics based on related structures.

Elucidation of Crystal Packing and Intermolecular Interactions

The crystal packing of 2-(3-chloro-4-fluorophenyl)propan-2-ol would be governed by a variety of intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor and acceptor, and would likely form O-H···O hydrogen bonds, creating chains or dimeric motifs in the crystal lattice.

Absolute Configuration Determination for Chiral Forms

The central carbon atom of the propan-2-ol moiety in 2-(3-chloro-4-fluorophenyl)propan-2-ol is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-. X-ray crystallography of a single crystal of one of the enantiomers is a primary method for determining its absolute configuration.

By collecting diffraction data and employing anomalous dispersion effects, typically from the chlorine atom, the absolute structure can be determined and assigned as either R or S based on the Cahn-Ingold-Prelog priority rules. This technique provides an unambiguous assignment of the three-dimensional arrangement of the substituents around the chiral center.

Computational Chemistry and Molecular Modeling of 2 3 Chloro 4 Fluorophenyl Propan 2 Ol and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels, which govern the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) can accurately predict bond lengths, bond angles, and dihedral angles.

For 2-(3-Chloro-4-fluorophenyl)propan-2-ol, geometry optimization reveals the lowest energy conformation. The energetic profile, including the total energy of the optimized structure, provides a measure of its thermodynamic stability. DFT calculations have proven to be highly effective for predicting various properties of molecules. researchgate.net For instance, in a study on a related halogenated phenyl compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, DFT calculations were employed to investigate its optimized molecular structure and vibrational frequencies. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for 2-(3-Chloro-4-fluorophenyl)propan-2-ol using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(aromatic)-Cl | 1.75 Å |

| Bond Length | C(aromatic)-F | 1.36 Å |

| Bond Length | C(aromatic)-C(propanol) | 1.52 Å |

| Bond Length | C(propanol)-O | 1.44 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | Cl-C-C(aromatic) | 119.5° |

| Bond Angle | F-C-C(aromatic) | 118.8° |

| Dihedral Angle | C-C-C-O | ~60° |

Note: This data is illustrative and based on typical values for similar functional groups.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For 2-(3-Chloro-4-fluorophenyl)propan-2-ol, the HOMO is expected to be localized primarily on the electron-rich chlorofluorophenyl ring, while the LUMO may be distributed across the propan-2-ol substituent and the aromatic ring. This distribution facilitates intramolecular charge transfer (ICT), where electronic charge moves from the donor part (phenyl ring) to the acceptor part of the molecule upon electronic excitation. Studies on other halogen-substituted molecules show that substitutions can significantly affect FMO energy levels. nih.gov

Table 2: Hypothetical Frontier Orbital Energies and Related Properties of 2-(3-Chloro-4-fluorophenyl)propan-2-ol

| Property | Value (eV) | Implication |

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -0.95 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.90 | High kinetic stability, low reactivity |

| Ionization Potential (I) | 6.85 | Energy to remove an electron |

| Electron Affinity (A) | 0.95 | Energy released when gaining an electron |

Note: These values are representative for a stable organic molecule and calculated based on the relationships I ≈ -E(HOMO) and A ≈ -E(LUMO).

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule. chemrxiv.org It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map displays different colors on the molecule's surface: red indicates regions of high electron density (negative potential), typically around electronegative atoms like oxygen, fluorine, and chlorine, which are susceptible to electrophilic attack. Blue indicates regions of low electron density (positive potential), such as around the hydroxyl hydrogen, which are prone to nucleophilic attack. scivisionpub.com

In 2-(3-Chloro-4-fluorophenyl)propan-2-ol, the MEP would show strong negative potential around the fluorine, chlorine, and oxygen atoms. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a likely hydrogen bond donor. The phenyl ring would show a moderately negative potential due to its π-electron system. This analysis is crucial for understanding non-covalent interactions in larger systems, such as in molecular docking. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and interactions with the environment, such as a solvent.

For 2-(3-Chloro-4-fluorophenyl)propan-2-ol, MD simulations can explore its conformational landscape by tracking the rotation around single bonds, such as the bond connecting the phenyl ring to the propanol (B110389) group. This reveals the most populated conformations and the energy barriers between them.

When simulated in a solvent like water, MD can elucidate solvation effects. It would show how water molecules arrange themselves around the solute, forming hydrogen bonds with the hydroxyl group and interacting with the hydrophobic phenyl ring. Understanding these solvation properties is critical, as they significantly influence the molecule's behavior and bioavailability in biological systems. Studies on similar compounds have used MD simulations to confirm the stability of ligand-protein complexes and understand their dynamic interactions. nih.govmdpi.com

Molecular Docking Studies for Protein-Ligand Interactions (Hypothetical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), forming a stable complex. scivisionpub.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Given the structure of 2-(3-Chloro-4-fluorophenyl)propan-2-ol, with its halogenated aromatic ring and hydrogen-bonding alcohol group, it could hypothetically interact with various biological macromolecules. A plausible target could be an enzyme like a cytochrome P450, which is involved in metabolizing xenobiotics, or a kinase, a common target in cancer therapy.

A docking simulation would place the molecule into the active site of the hypothetical protein target. The simulation would then calculate a binding affinity or docking score, which estimates the strength of the interaction, typically in kcal/mol. jspae.com The predicted binding mode would reveal key interactions, such as:

Hydrogen Bonds: The hydroxyl group is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the protein's active site.

Halogen Bonds: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. nih.gov

Hydrophobic Interactions: The phenyl ring and methyl groups can form favorable hydrophobic and π-stacking interactions with nonpolar residues (e.g., Leucine, Phenylalanine, Tryptophan). mdpi.com

Table 3: Hypothetical Molecular Docking Results for 2-(3-Chloro-4-fluorophenyl)propan-2-ol with a Kinase Target

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Hydroxyl (-OH) | ASP 168 | 2.1 |

| Halogen Bond | Chlorine (-Cl) | GLY 112 (Backbone O) | 3.2 |

| Hydrophobic (π-Alkyl) | Phenyl Ring | LEU 83 | 3.9 |

| Hydrophobic | Methyl (-CH3) | VAL 91 | 4.1 |

| Predicted Binding Affinity | -7.8 kcal/mol |

Note: This data is hypothetical and for illustrative purposes. The binding affinity and interactions are representative of a moderately potent inhibitor.

Identification of Putative Biological Targets for 2-(3-Chloro-4-fluorophenyl)propan-2-ol

Due to a lack of direct studies on 2-(3-Chloro-4-fluorophenyl)propan-2-ol, its putative biological targets are inferred from computational and experimental studies of its structural analogs. A key approach in identifying potential targets is through the analysis of structure-activity relationships (SAR) of similar molecules.

Research into compounds containing the chloro-fluorophenyl moiety has pointed towards several potential biological targets. For instance, analogs with a 3-chloro-2-fluorophenyl group have been investigated as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy. nih.gov Computational modeling of these analogs has shown that the 3-chloro-2-fluorophenyl group can project into the Leu26 p53 binding pocket of the MDM2 protein. nih.gov This suggests that 2-(3-Chloro-4-fluorophenyl)propan-2-ol might also interact with MDM2, although the substitution pattern is slightly different.

Furthermore, studies on other structurally related compounds have identified potential targets through various screening methods. For example, a series of 2-aryl-4-aminoquinazoline derivatives, which share aromatic and substituted features, were identified through virtual screening to have potential efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org This suggests that enzymes or receptors within this parasite could be putative targets.

Another area of investigation for analogous structures is their role as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. nih.gov Propanamide derivatives with various substituted phenyl rings have been designed and evaluated for their ability to antagonize the androgen receptor (AR). nih.gov Given the structural similarity, the androgen receptor could be a putative target for 2-(3-Chloro-4-fluorophenyl)propan-2-ol.

The table below summarizes putative biological targets identified from studies on analogs of 2-(3-Chloro-4-fluorophenyl)propan-2-ol.

| Putative Biological Target | Rationale from Analog Studies | Reference |

| MDM2 Protein | Analogs with a 3-chloro-2-fluorophenyl group show inhibition of the MDM2-p53 interaction. The chloro-fluorophenyl moiety fits into a key binding pocket of MDM2. | nih.gov |

| Trypanosoma cruzi enzymes/receptors | Structurally related 2-arylquinazoline derivatives have shown activity against this parasite in virtual screening studies. | acs.org |

| Androgen Receptor (AR) | Propanamide derivatives with substituted phenyl rings act as selective androgen receptor degraders (SARDs). | nih.gov |

| Protein Kinase Bβ (AKT2) | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which are structurally distinct but share a substituted chlorophenyl ring, have shown inhibitory activity against AKT2. | nih.gov |

Pharmacophore Modeling and Virtual Screening for Structurally Related Compounds

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify novel bioactive compounds. nih.govnih.gov These methods are particularly useful when exploring the therapeutic potential of a chemical scaffold like that of 2-(3-Chloro-4-fluorophenyl)propan-2-ol.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov For compounds structurally related to 2-(3-Chloro-4-fluorophenyl)propan-2-ol, a pharmacophore model would likely include features such as a hydrophobic aromatic ring, a hydrogen bond donor (from the hydroxyl group), and halogen bond acceptors (from the chlorine and fluorine atoms).

Virtual screening then uses these pharmacophore models to search large databases of chemical compounds to identify those that match the defined features. nih.gov This process can be either ligand-based, where the model is derived from known active molecules, or structure-based, where the model is built from the three-dimensional structure of the biological target. nih.govnih.gov

Several studies on analogs of 2-(3-Chloro-4-fluorophenyl)propan-2-ol have successfully employed these techniques. For example, collaborative virtual screening was used to identify a series of 2-arylquinazolines with potential activity against Trypanosoma cruzi. acs.org This screening process involved multiple rounds to refine the structure-activity relationship and identify more potent compounds. acs.org

In another example, pharmacophore models combined with QSAR (Quantitative Structure-Activity Relationship) models are used to search databases for compounds that could induce neuronal reprogramming. nih.gov This approach could be applied to identify novel neuroprotective agents based on the 2-(3-Chloro-4-fluorophenyl)propan-2-ol scaffold.

The table below outlines key aspects of pharmacophore modeling and virtual screening as applied to compounds structurally related to 2-(3-Chloro-4-fluorophenyl)propan-2-ol.

| Technique | Application to Structurally Related Compounds | Key Findings from Analog Studies | Reference |

| Pharmacophore Modeling | Development of 3D models based on the chloro-fluorophenyl scaffold to define essential features for biological activity. | Models can be generated from known active ligands or the binding site of a target protein to guide the design of new analogs. | nih.gov |

| Ligand-Based Virtual Screening (LBVS) | Searching chemical databases for compounds with similar properties to known active analogs. | Can identify compounds with similar transcriptional responses or that act on the same protein targets. | nih.gov |

| Structure-Based Virtual Screening (SBVS) | Docking candidate molecules into the 3D structure of a putative biological target to predict binding affinity. | Molecular docking studies on analogs have revealed key interactions with target residues, such as hydrogen bonding and hydrophobic interactions. | nih.govnih.gov |

| Hierarchical Virtual Screening | A sequential combination of ligand-based and structure-based methods to refine the search for promising hit compounds. | This approach enhances the reliability of virtual screening results by combining the strengths of different methods. | nih.gov |

Structure Activity Relationship Sar Studies Centered on the 2 3 Chloro 4 Fluorophenyl Propan 2 Ol Core

Systematic Analog Design and Synthesis Strategies Derived from the Core Structure

The design of analogs based on the 2-(3-chloro-4-fluorophenyl)propan-2-ol core involves strategic modifications to its three primary components: the halogen substituents, the propan-2-ol side chain, and the positions of substituents on the phenyl ring. The goal is to develop a comprehensive understanding of the chemical space around the core structure and its relationship to biological function.

Halogen atoms, particularly chlorine and fluorine, are critical modulators of a molecule's physicochemical properties. mdpi.com The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. mdpi.com The 3-chloro-4-fluoro substitution pattern is a specific and strategic choice. The fluorine at the 4-position and chlorine at the 3-position create a distinct electronic environment on the phenyl ring, influencing its interactions with target proteins.

Research into related scaffolds has demonstrated the direct impact of this substitution pattern on biological activity. For instance, in a study on tyrosinase inhibitors, compounds bearing the 3-chloro-4-fluorophenyl motif were synthesized and compared to their 4-fluorophenyl analogs. mdpi.com The addition of the chlorine atom at the 3-position consistently modulated the inhibitory activity. For example, a series of benzamide (B126) compounds with the 3-chloro-4-fluorophenyl group showed potent inhibitory IC₅₀ values against tyrosinase, ranging from 0.19 to 1.72 μM. mdpi.com These results indicate that the dual halogen substitution is a key determinant of potency.

In a separate class of antifungal compounds, the nature and position of halogen substituents on the phenyl ring were also found to be crucial for activity. mdpi.com Studies on mandelic acid derivatives showed that when the phenyl ring (R2 group) was substituted with electron-withdrawing groups like halogens, the antifungal activity was generally higher than that of non-substituted analogs. mdpi.com This principle underscores the importance of the electron-withdrawing nature of the chloro and fluoro groups in the 2-(3-chloro-4-fluorophenyl)propan-2-ol core for potential biological applications.

Table 1: Comparison of IC₅₀ Values for Phenyl Analogs in Tyrosinase Inhibition mdpi.com

| Compound Type | Base Scaffold | R Group (Phenyl Substitution) | IC₅₀ (μM) |

| Benzamide | 1a | 4-Fluorophenyl | 0.44 |

| Benzamide | 1d | 3-Chloro-4-fluorophenyl | 0.19 |

| Benzamide | 1b | 4-Fluorophenyl | 0.31 |

| Benzamide | 1e | 3-Chloro-4-fluorophenyl | 0.29 |

| Phenylacetamide | 2a | 4-Hydroxyphenyl | 4.49 |

| Phenylacetamide | 2c | 3-Chloro-4-fluorophenyl | >50 |

| Thiobenzamide | 4a | 4-Fluorophenyl | 1.83 |

| Thiobenzamide | 4d | 3-Chloro-4-fluorophenyl | 0.46 |

This table is generated from data presented in a study on tyrosinase inhibitors, illustrating the impact of adding a chloro group at the 3-position to a 4-fluorophenyl motif. mdpi.com

The propan-2-ol side chain is a critical determinant of the molecule's three-dimensional shape and its ability to form hydrogen bonds. The tertiary alcohol of the core structure provides a specific spatial arrangement and a hydrogen bond donor/acceptor site. Modifications to this chain, such as altering the position of the hydroxyl group (e.g., to a primary or secondary alcohol) or changing the branching, would have significant conformational implications.

The conformation of similar motifs, such as halohydrins, is known to be influenced by hyperconjugation and intramolecular forces, which dictate the spatial relationship between the halogen, carbon, and oxygen atoms. google.com Altering the propan-2-ol side chain would change these relationships, affecting how the molecule presents itself to a biological target. The knowledge that a protein's function is intrinsically linked to its three-dimensional structure and the conformational transitions it undergoes upon binding to a ligand highlights the importance of the ligand's own conformation. lookchem.com The specific arrangement of the hydroxyl and methyl groups on the propan-2-ol chain creates a defined steric and electronic profile that is key to its biological interactions.

The positioning of substituents on the phenyl ring is fundamental to structure-activity relationships. The 3-chloro, 4-fluoro arrangement on the core scaffold is not arbitrary. This specific pattern dictates the molecule's dipole moment and the accessibility of its electron-rich and electron-poor regions. Moving the chlorine atom to the 2- or 5-position, for example, would alter the electronic distribution across the ring and change the steric profile, likely leading to a different biological response.

Studies on other substituted phenyl rings have systematically shown that the position of a substituent can dramatically alter reactivity and steric hindrance. mdpi.com For instance, research on positive allosteric modulators for the mGlu₄ receptor detailed the discovery of a lead compound, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, emphasizing the importance of this specific substitution pattern for achieving potent and selective activity. nih.gov

Stereochemical Effects on Biological Activity of 2-(3-Chloro-4-fluorophenyl)propan-2-ol Isomers

The core structure, 2-(3-chloro-4-fluorophenyl)propan-2-ol, is achiral because the carbon atom bearing the hydroxyl group is attached to two identical methyl groups. However, if the side chain were modified to create a chiral center, for example, by changing one of the methyl groups to an ethyl group (creating 2-(3-chloro-4-fluorophenyl)butan-2-ol), stereochemistry would become a critical factor.

In such a case, the resulting enantiomers (R and S) would present mirror-image three-dimensional arrangements. Biological systems, being inherently chiral, often exhibit stereospecificity, meaning that one enantiomer may have significantly higher activity, different activity, or even opposing effects compared to the other. For many therapeutic agents, including certain antifungal agents and selective androgen receptor modulators (SARMs), biological activity resides primarily in one enantiomer. nih.govnih.gov This stereochemical dependence arises from the precise three-point interactions required for a ligand to fit into a chiral receptor or enzyme active site.

Correlation of Specific Structural Features with Observed Biological Responses (In Vitro and Animal Models)

The correlation of structure with function is the ultimate goal of SAR studies. For compounds containing the 3-chloro-4-fluorophenyl motif, specific features have been linked to biological outcomes in various models.

In the development of tyrosinase inhibitors, the inclusion of the 3-chloro-4-fluorophenyl group, as opposed to a 4-fluorophenyl or other substituted phenyl rings, was directly correlated with high inhibitory potency in in vitro assays. mdpi.com As shown in Table 1, the addition of the 3-chloro substituent to a 4-fluorophenyl benzamide scaffold (compound 1d vs. 1a) improved the IC₅₀ value from 0.44 μM to 0.19 μM. mdpi.com This demonstrates a clear, quantifiable link between this specific halogenation pattern and enhanced biological response in an enzymatic assay.

Similarly, in the field of antifungal research, SAR studies of phenylpropanoid derivatives have shown that antifungal potency is strongly related to the substituents on the phenyl ring. nih.gov While this study focused on different substitutions (methoxy groups and alkyl chains), it reinforces the principle that modifications to the phenyl ring directly translate to changes in fungicidal activity. nih.gov Research on other antifungal agents has also shown that specific halogenation patterns on aromatic rings are key to achieving high efficacy against pathogenic fungi like Botrytis cinerea. mdpi.comlookchem.com

In preclinical models for neurological disorders, the 3-chloro-4-fluorophenyl moiety was identified as a key feature of a potent and selective positive allosteric modulator of the mGlu₄ receptor, VU0418506. nih.gov The discovery process involved evaluating numerous bioisosteres, with the 3-chloro-4-fluorophenyl group proving optimal for activity. nih.gov These findings from diverse therapeutic areas collectively highlight that the specific combination of electronic and steric properties conferred by the 3-chloro-4-fluorophenyl group is frequently correlated with potent and desirable biological activity in in vitro and, subsequently, in vivo models.

Biological Activity and Molecular Interactions of 2 3 Chloro 4 Fluorophenyl Propan 2 Ol Excluding Human Clinical Data

Investigation of Cellular Signaling Pathway Modulation

No studies were identified that investigated the modulation of any cellular signaling pathways by 2-(3-Chloro-4-fluorophenyl)propan-2-ol.

Enzyme Inhibition and Activation Profiling Studies

There is no available research on the inhibitory or activatory effects of 2-(3-Chloro-4-fluorophenyl)propan-2-ol on any enzymes.

Receptor Binding and Ligand-Target Interaction Studies

No data exists in the public domain detailing any receptor binding or ligand-target interactions for 2-(3-Chloro-4-fluorophenyl)propan-2-ol.

Mechanism of Action Studies (In Vitro and Preclinical Models)

The mechanism of action for 2-(3-Chloro-4-fluorophenyl)propan-2-ol has not been elucidated in any published in vitro or preclinical studies.

Exploration of Biological Activities in Relevant Disease Models (Animal Studies)

Anti-inflammatory Potential

There are no animal studies available that explore the anti-inflammatory potential of 2-(3-Chloro-4-fluorophenyl)propan-2-ol.

Neuro-modulatory Research

No research has been published regarding the neuro-modulatory effects of 2-(3-Chloro-4-fluorophenyl)propan-2-ol in animal models.

Applications of 2 3 Chloro 4 Fluorophenyl Propan 2 Ol As a Chemical Building Block and Research Tool

Role as a Chiral or Achiral Intermediate in Complex Molecule Synthesis

2-(3-Chloro-4-fluorophenyl)propan-2-ol is an achiral molecule, as the carbon atom bearing the hydroxyl group is attached to two identical methyl groups. Therefore, it cannot be used as a chiral auxiliary or resolved into enantiomers.

However, as an achiral building block, it possesses reactive sites that can be utilized in the synthesis of more complex molecules. The tertiary alcohol can undergo dehydration to form the corresponding alkene, 2-(3-chloro-4-fluorophenyl)prop-1-ene, or it could be used in etherification reactions, although such reactions are often sterically hindered for tertiary alcohols.

The 3-chloro-4-fluorophenyl moiety is a common scaffold in chemical synthesis. Related building blocks are used to construct a wide range of molecules. For instance, 3-chloro-4-fluorophenol (B1581553) is a known precursor for creating flavone (B191248) and xanthone (B1684191) derivatives sigmaaldrich.com. Similarly, other substituted phenylpropanol derivatives serve as crucial intermediates in the synthesis of pharmaceuticals. The process for preparing (p-chlorophenyl)propanol derivatives highlights their value as intermediates for antiplatelet agents nih.gov. The preparation of 3-substituted-4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives further demonstrates the utility of this substituted phenyl group in constructing heterocyclic systems aobchem.com.

Table 1: Examples of Related Building Blocks and Their Applications

| Compound Name | Application / Role | Reference |

|---|---|---|

| 3-Chloro-4-fluorophenol | Precursor for flavone and xanthone derivatives | sigmaaldrich.com |

| 3-(p-chlorophenyl)-1-propanol | Intermediate for antiplatelet agents | nih.gov |

Development of Chemical Probes for Elucidating Biological Mechanisms

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of its biological function nih.govnih.gov. Key characteristics of a good chemical probe include high potency and selectivity for its target.

There is no specific mention in the scientific literature of 2-(3-chloro-4-fluorophenyl)propan-2-ol being developed or used as a chemical probe. However, the 3-chloro-4-fluorophenyl group is a feature found in molecules designed for high-affinity protein binding. For example, a different isomer, the 3-chloro-2-fluorophenyl group, was incorporated into a series of potent MDM2 inhibitors. In these inhibitors, the substituted phenyl ring projects into key hydrophobic pockets (Trp23, Leu26, and Phe19) of the MDM2 protein, contributing significantly to the binding affinity nih.gov. This demonstrates how the chlorofluorophenyl moiety can be a critical component for achieving the target engagement required of a chemical probe.

The development of a useful probe requires extensive optimization for potency, selectivity, and cellular activity. While the title compound itself is not a known probe, its core structure could potentially serve as a starting point or fragment in a larger effort to design a probe for a target with a suitable hydrophobic binding site.

Contributions to Lead Compound Identification and Optimization in Early Drug Discovery

The identification of lead compounds and their subsequent optimization is a cornerstone of modern drug discovery nih.gov. Halogenated aromatic rings, such as the 3-chloro-4-fluorophenyl group, are frequently employed in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The introduction of chlorine and fluorine can influence metabolic stability, lipophilicity, and binding interactions.

While 2-(3-chloro-4-fluorophenyl)propan-2-ol itself is not documented as a lead compound, its structural elements are present in various biologically active molecules.

MDM2 Inhibitors: In the discovery of novel cancer therapeutics, a spirooxindole containing a 3-chloro-2-fluorophenyl group was identified as a highly potent inhibitor of the MDM2-p53 interaction. This compound, AA-115/APG-115, demonstrated excellent oral pharmacokinetic properties and led to complete tumor regression in preclinical models, eventually entering Phase I clinical trials nih.gov. The chlorofluorophenyl group was crucial for fitting into the protein's binding pocket and achieving high affinity (Ki < 1 nM) nih.gov.

Apoptosis Induction: Other research has shown that derivatives containing chloro-substituted phenyl rings can induce apoptosis in cancer cells. A series of guanidine (B92328) derivatives featuring a 4-chloro-2-substituted-phenyl moiety were found to have cytotoxic activity against various cancer cell lines, with the most active compounds inducing apoptosis and decreasing mitochondrial membrane potential mdpi.com.

These examples underscore the value of the chlorofluorophenyl scaffold in lead optimization. The specific substitution pattern (3-chloro, 4-fluoro) in 2-(3-chloro-4-fluorophenyl)propan-2-ol makes it a potentially valuable building block for generating new chemical entities to be screened for biological activity.

Table 2: Examples of Biologically Active Compounds with Related Structural Motifs

| Compound / Derivative Class | Biological Target / Activity | Key Structural Feature | Reference |

|---|---|---|---|

| AA-115/APG-115 | MDM2 inhibitor (induces apoptosis) | 3-chloro-2-fluorophenyl group | nih.gov |

| Guanidine Derivatives | Pro-apoptotic activity in cancer cells | 4-chloro-2-alkylthio-5-methylbenzenesulfonyl group | mdpi.com |

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles | PKBβ/AKT2 kinase inhibitor, anti-glioma activity | N-(4-chlorophenyl) group | nih.gov |

Application in Materials Science Research (e.g., polymers, coatings, advanced materials)

There is no evidence in the available literature to suggest that 2-(3-chloro-4-fluorophenyl)propan-2-ol has been used in materials science research.

In general, fluorinated organic compounds can be used as monomers or additives to create polymers and materials with specific properties. The presence of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity. However, the application of a small molecule like 2-(3-chloro-4-fluorophenyl)propan-2-ol would likely require it to be functionalized further, for example, by converting it into a polymerizable derivative such as an acrylate (B77674) or epoxide. No such applications or derivatives for this specific compound are documented.

Analytical Method Development for Research Scale Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-(3-Chloro-4-fluorophenyl)propan-2-ol. A reversed-phase HPLC (RP-HPLC) method is typically developed for purity determination and quantitative assays due to its versatility and wide applicability.

The development process involves a systematic approach to optimize chromatographic conditions to achieve a selective, accurate, and precise separation of the main compound from any process-related impurities or degradation products. pensoft.net A simple, fast, and selective stability-indicating RP-HPLC method can be applied to monitor for degradation and the appearance of impurities. researchgate.net The chromatographic separation is commonly achieved on a C18 or C8 column. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, delivered in an isocratic or gradient elution mode. researchgate.netrecentscientific.com UV detection is suitable for this analyte due to the presence of the chromophoric phenyl ring.

The method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. pensoft.net Validation encompasses testing for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and determining the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netrecentscientific.com

Table 1: Example HPLC Method Parameters for 2-(3-Chloro-4-fluorophenyl)propan-2-ol Analysis

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v) recentscientific.com |

| Elution Mode | Isocratic researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.netrecentscientific.com |

| Column Temperature | 30 °C researchgate.net |

| Detection Wavelength | 225 nm researchgate.net |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Table 2: Typical Validation Parameters and Acceptance Criteria based on ICH Guidelines

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 recentscientific.com |

| Accuracy (% Recovery) | 98.0% - 102.0% recentscientific.com |

| Precision (% RSD for Repeatability) | ≤ 2.0% recentscientific.com |

| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

Gas Chromatography (GC) for Volatile Product Analysis and Purity Determination

Gas Chromatography (GC) is an essential tool for analyzing organic volatile impurities (OVIs), such as residual solvents, which may be present in the final active substance from the synthesis process. ijpsonline.comptfarm.pl It is also highly effective for assessing the purity of thermally stable compounds and their volatile derivatives.

For the analysis of residual solvents (e.g., toluene, acetone, 2-propanol) in 2-(3-Chloro-4-fluorophenyl)propan-2-ol, a static headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) is the preferred technique. ijpsonline.comptfarm.pl This approach involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC. ijpsonline.com This minimizes contamination of the GC system with the non-volatile active substance.

For purity determination and the analysis of volatile process impurities that are structurally related to the main compound, a direct injection GC method, often coupled with a Mass Spectrometry (MS) detector, is employed. GC-MS provides not only quantitative data but also structural information, which is invaluable for identifying unknown impurities. biointerfaceresearch.com Depending on the compound's properties, derivatization may be required to increase volatility and thermal stability. cmes.org

Table 3: Example HS-GC Method Parameters for Residual Solvent Analysis

| Parameter | Condition |

|---|---|

| Instrument | Headspace Gas Chromatograph with FID |

| Column | DB-624 or equivalent (e.g., 30 m x 0.53 mm, 3.0 µm film thickness) |

| Carrier Gas | Nitrogen or Helium ptfarm.pl |

| Oven Temperature Program | Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min |

| Injector Temperature | 140°C researcher.life |

| Detector Temperature | 250°C researcher.life |

| Headspace Vial Temperature | 80°C |

| Headspace Equilibration Time | 30 min |

Advanced Spectroscopic Methods for In-Process Control and Reaction Monitoring during Synthesis

The synthesis of 2-(3-Chloro-4-fluorophenyl)propan-2-ol, likely involving steps such as a Grignard reaction with 1-(3-chloro-4-fluorophenyl)ethan-1-one, can be significantly optimized using advanced spectroscopic methods as part of a Process Analytical Technology (PAT) strategy. These methods allow for real-time, in-situ monitoring of chemical reactions, providing critical data on reaction kinetics, conversion, and impurity formation without the need for traditional sampling and offline analysis.

Key spectroscopic techniques for in-process control include:

Fourier-Transform Infrared (FTIR) Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, FTIR can track the concentration of key functional groups. For example, it can monitor the disappearance of the carbonyl (C=O) stretching band of the ketone starting material and the appearance of the hydroxyl (O-H) band of the tertiary alcohol product.

Raman Spectroscopy: Raman is highly complementary to FTIR, particularly in aqueous media. It can provide detailed information about the carbon-halogen bonds and the aromatic ring structure, helping to confirm the formation of the desired product and detect any unexpected side reactions.

These techniques provide immediate feedback on the reaction's progress, enabling tighter control over process parameters, ensuring reaction completion, and minimizing the formation of by-products. This leads to improved yield, higher purity, and enhanced process safety and consistency.

Table 4: Application of Advanced Spectroscopic Methods in Synthesis Monitoring

| Technique | Application | Key Information Gained |

|---|---|---|

| In-situ FTIR (ATR) | Monitoring the conversion of the ketone starting material to the alcohol product. | Reaction endpoint determination, real-time kinetics, detection of intermediates. |

| Raman Spectroscopy | Tracking changes in the aromatic ring and C-Cl bond structure. | Confirmation of product formation, monitoring polymorphic form during crystallization. |

| Near-Infrared (NIR) Spectroscopy | Rapid, non-invasive monitoring of bulk material concentrations. | Endpoint detection, process control, raw material identification. |

Development of Bioanalytical Methods for In Vitro and Animal Studies

To understand the pharmacokinetic and metabolic profile of 2-(3-Chloro-4-fluorophenyl)propan-2-ol, sensitive and selective bioanalytical methods for its quantification in biological matrices (e.g., plasma, urine, tissue homogenates) are required. nih.gov Given the complexity of these matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.gov

The development of a robust LC-MS/MS method involves several critical steps:

Sample Preparation: An efficient extraction procedure is needed to isolate the analyte from endogenous interferences like proteins and lipids. Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A rapid HPLC or UHPLC separation is developed to resolve the analyte from any metabolites and matrix components that could cause ion suppression or enhancement in the MS source.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and one or more characteristic product ions. This transition is highly specific to the analyte, providing excellent selectivity and sensitivity. nih.gov An appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision. agriculturejournals.cz

The method must be thoroughly validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability under various conditions.

Table 5: Hypothetical LC-MS/MS Method Parameters for Quantification in Plasma

| Parameter | Condition |

|---|---|

| Instrument | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer |

| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |

| Column | C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined experimentally (e.g., based on molecular weight ~204.6 g/mol) |

| Internal Standard | Stable Isotope-Labeled 2-(3-Chloro-4-fluorophenyl)propan-2-ol (e.g., d6-labeled) |

Emerging Research Directions and Future Perspectives for 2 3 Chloro 4 Fluorophenyl Propan 2 Ol Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by accelerating the discovery and optimization of molecules with desired properties. researchgate.net For a compound such as 2-(3-chloro-4-fluorophenyl)propan-2-ol, AI and ML can offer powerful tools to predict its characteristics and guide the design of new derivatives with enhanced functionalities.

Furthermore, AI can be employed in the inverse design of molecules, where a desired set of properties is specified, and the algorithm generates chemical structures that are predicted to exhibit those properties. researchgate.net This approach could be used to design analogs of 2-(3-chloro-4-fluorophenyl)propan-2-ol with optimized activity for a specific application, such as in materials science or as a pharmaceutical intermediate.

| Compound | Predicted Property | Predicted Value | Confidence Score |

| 2-(3-Chloro-4-fluorophenyl)propan-2-ol | Boiling Point (°C) | 245.8 | 0.92 |

| 2-(3-Chloro-4-fluorophenyl)propan-2-ol | Aqueous Solubility (mg/L) | 150.3 | 0.88 |

| Analog 1 (with -NO2 group) | Biological Activity (IC50, µM) | 2.5 | 0.85 |

| Analog 2 (with -OCH3 group) | Material Refractive Index | 1.58 | 0.95 |

Note: The data in this table is illustrative and intended to represent the type of information that could be generated using AI/ML models. It is not based on experimental measurements.

Novel Applications in Unexplored Chemical and Biological Domains

While the current applications of 2-(3-chloro-4-fluorophenyl)propan-2-ol are not widely reported, its structural features—a tertiary alcohol and a halogenated phenyl ring—suggest potential for its use in various unexplored chemical and biological domains. The presence of chlorine and fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for new discoveries.

One potential area of application is in the synthesis of novel biologically active compounds. Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals. The specific substitution pattern of 2-(3-chloro-4-fluorophenyl)propan-2-ol could serve as a starting point for the development of new therapeutic agents or pesticides. For example, tertiary benzylic alcohols can be converted into a variety of other functional groups, allowing for the synthesis of diverse molecular libraries for biological screening. mdpi.com

In the realm of materials science, fluorinated compounds often exhibit unique properties such as high thermal stability and low surface energy. These characteristics could be exploited in the design of new polymers, liquid crystals, or functional coatings. The 2-(3-chloro-4-fluorophenyl)propan-2-ol moiety could be incorporated into larger polymer structures to impart specific desirable properties.

Furthermore, the tertiary alcohol group can act as a precursor for the generation of carbocations, which are key intermediates in a variety of chemical transformations. This reactivity could be harnessed in the development of new catalytic systems or in the synthesis of complex molecular architectures. The eco-friendly etherification of benzylic alcohols, for instance, highlights a green chemistry approach to creating valuable ethers from alcohol precursors. acs.orgnih.gov

Illustrative Data Table: Potential Applications and Corresponding Research Areas

| Potential Application | Research Area | Rationale |

| Pharmaceutical Intermediate | Medicinal Chemistry | Halogenated phenyl ring is a common motif in bioactive molecules. |

| Monomer for Polymer Synthesis | Materials Science | Fluorine content can impart desirable thermal and surface properties. |

| Precursor for Catalysis | Organic Synthesis | Tertiary alcohol can generate reactive carbocation intermediates. |

| Agrochemical Scaffold | Agricultural Chemistry | Halogen substitution can enhance pesticidal activity and stability. |

Note: This table presents hypothetical applications based on the structural features of the compound and trends in related fields.

Development of Advanced Synthetic Routes with Enhanced Sustainability and Atom Economy

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. For the synthesis of 2-(3-chloro-4-fluorophenyl)propan-2-ol and its derivatives, future research will likely prioritize the development of more sustainable and atom-economical routes.

Traditional methods for the synthesis of tertiary alcohols often involve the use of organometallic reagents, such as Grignard reagents, which can generate significant amounts of waste. Modern synthetic chemistry is moving towards more efficient, metal-free, or catalytic methods. For instance, the direct synthesis of benzyl (B1604629) alcohols from p-toluenesulfonylhydrazones using water as a solvent represents a greener alternative to traditional methods. organic-chemistry.org

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate stoichiometric byproducts. Future synthetic strategies for 2-(3-chloro-4-fluorophenyl)propan-2-ol will likely focus on maximizing atom economy.

The development of catalytic methods for the synthesis of tertiary alcohols is a particularly active area of research. Iron-catalyzed etherification of benzylic alcohols is an example of using an earth-abundant and less toxic metal to achieve a key transformation. nih.gov Similar catalytic approaches could be developed for the synthesis of 2-(3-chloro-4-fluorophenyl)propan-2-ol itself, for example, through the catalytic addition of a methyl group to a corresponding ketone precursor.

Another avenue for sustainable synthesis is the use of flow chemistry. Continuous flow reactors can offer improved safety, better process control, and higher yields compared to traditional batch processes. The synthesis of 2-(3-chloro-4-fluorophenyl)propan-2-ol could be adapted to a flow process, potentially leading to a more efficient and scalable production method.

Illustrative Data Table: Comparison of Synthetic Routes for Tertiary Alcohols

| Synthetic Route | Key Features | Atom Economy | Sustainability Aspects |

| Grignard Reaction | Use of organometallic reagents | Low to Moderate | Generates stoichiometric magnesium salt waste. |

| Catalytic Alkylation of Ketones | Use of a catalyst | High | Reduces waste, potential for catalyst recycling. |

| Metal-Free Hydrazone Coupling | Use of water as solvent | Moderate | Avoids use of toxic organic solvents and metal catalysts. organic-chemistry.org |

| Flow Synthesis | Continuous process | Potentially High | Improved energy efficiency and safety. |

Note: This table provides a general comparison of synthetic methodologies that could be applicable to the synthesis of the target compound.

Q & A

Q. What are the established synthetic routes for 2-(3-Chloro-4-fluorophenyl)propan-2-ol, and how can reaction efficiency be optimized?